Home > Products > Screening Compounds P82015 > 3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid
3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid -

3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Catalog Number: EVT-4043425
CAS Number:
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Reaction of the substituted benzaldehyde with ethyl acetoacetate and hydrazine hydrate to form a substituted 4,5-dihydro-1H-pyrazol-3-yl]benzoic acid. []
  • Step 3: Condensation of the substituted 4,5-dihydro-1H-pyrazol-3-yl]benzoic acid with furfural under basic conditions to form the desired compound via an aldol condensation reaction. []

2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one Derivatives

    Compound Description: This group encompasses a series of substituted 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives. The synthesis of these derivatives, explored in the context of finding easy and efficient methodologies, leverages mild and readily available catalysts like polyphosphoric acid [].

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid (NPOPPBA)

    Compound Description: NPOPPBA is investigated as a potential non-peptidic inhibitor of 3CLpro, a protease enzyme vital for the COVID-19 virus. In silico studies utilizing tools like PASS and SwissADME were employed to predict its pharmacological activity, ADME profile, drug-likeness, and potential toxicity [].

    Compound Description: This complex molecule, characterized by X-ray crystallography, highlights the structural diversity achievable within pyrazole-based compounds [].

    Compound Description: These two compounds, found to be isostructural, were synthesized and characterized by single crystal diffraction, highlighting the use of crystallography in understanding molecular structure [].

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

    Compound Description: This study describes the synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, highlighting the exploration of new heterocyclic systems [].

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

    Compound Description: This compound, featuring a complex structure with multiple rings, was investigated using X-ray crystallography, providing insights into its three-dimensional conformation and intermolecular interactions [].

(E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

    Compound Description: This compound is characterized by a central pyrazole ring with various substituents, including a benzene ring and a conjugated =C—C=C—Cmethyl group. Its structure was determined through X-ray crystallography, revealing details about its conformation, intramolecular hydrogen bonding, and crystal packing [].

    Compound Description: These derivatives were synthesized and evaluated for their anti-tubercular activity. Notably, compounds with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring showed increased potency [].

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids

    Compound Description: These compounds, synthesized using 1H-indole-2-carboxylic acids as a starting point, underwent molecular docking studies to assess their potential interactions with the EGFR protein [].

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

    Compound Description: This Schiff base compound was computationally studied using DFT calculations to elucidate its structural, electronic, and spectroscopic properties. Theoretical data including IR, NMR, and UV-Vis spectra were calculated and compared with experimental findings [].

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid

    Compound Description: This compound was synthesized via a novel thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, offering a new route to access this class of compounds [].

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one (3)

    Compound Description: This compound was synthesized by the cyclocondensation of (E)-1-(2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate [].

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

    Compound Description: This compound was investigated as a potential extractant for heavy metals like Cadmium, Iron, Nickel, and Lead in solvent extraction studies [].

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

    Compound Description: LY518674 is a selective PPARα agonist found to significantly increase serum HDL-c levels in mice. Its mechanism involves the de novo synthesis of apoA-1, suggesting potential therapeutic benefits for coronary artery disease [].

3-Amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one and its Schiff bases

    Compound Description: These compounds were synthesized and evaluated for analgesic, antibacterial, and antifungal activities. Some derivatives exhibited promising results compared to standard drugs [].

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

    Compound Description: These bisheterocyclic compounds were synthesized using levulinic acid as a starting material, demonstrating a route to access these structures from a renewable resource [].

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    Compound Description: These biheterocyclic compounds were synthesized through a cyclocondensation reaction. Their structures, featuring a pyrazolo[1,5-a]pyrimidine system linked to a 4,5-dihydro-1H-pyrazole ring, were confirmed using NMR spectroscopy and mass spectrometry [].

Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate (4)

    Compound Description: This compound served as a key intermediate in synthesizing various 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. Its transformation involved reactions with N- and C-nucleophiles, followed by cyclization reactions [].

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

    Compound Description: This compound, characterized by X-ray crystallography, features two pyrazole rings linked by a thiophene-containing bridge. Its structural analysis revealed an intramolecular hydrogen bond and disorder in the thiophene ring orientation [].

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (2)

    Compound Description: This compound was synthesized through the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one and subjected to molecular docking studies against the active site of CYP51 from Mycobacterium tuberculosis [].

1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    Compound Description: This compound was synthesized and its crystal structure was determined. The crystal packing is stabilized by weak C—H⋯O hydrogen bonds [].

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid

    Compound Description: This compound is a potent and selective nonsteroidal mineralocorticoid receptor antagonist with good solubility and pharmacokinetic properties. It showed significant MR antagonist activity in vivo [].

4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole

    Compound Description: These compounds were designed through a computer-aided method based on QSAR and showed notable hypoglycemic activity in pharmacological tests [].

    Compound Description: These complexes were synthesized and characterized, and their antibacterial activity was studied [].

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

    Compound Description: This compound's crystal structure was determined by X-ray crystallography [].

rel-(4'R,5'S)-3-[5-aryl-3,4bis (hydrazino-carbonyl)]-4,5-dihydro-1H-pyrazol-1-yl)-3-methylbutanohydrazides

    Compound Description: These compounds were synthesized through a stereoselective ring-opening reaction of pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates [].

    Compound Description: This series of compounds were synthesized and studied as xanthine oxidase inhibitors. They showed low micromolar IC50 values in vitro [].

2-[3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles (3a–k) and 2-[3-phenyl-5-trichloromethyl-1H-pyrazol-1-yl]-4-aryl-5-alkylthiazoles (4a–k)

    Compound Description: These compounds were synthesized as potential noncondensed 5,5-bicycles. The dehydration reaction of the former series led to the latter series [].

2-(3-Methyl-4,5-Dihydro-1h-1,2,4-Triazol-5-On-4-Yl)-Azomethine)-Benzoic Acid

    Compound Description: This compound's spectroscopic, electronic, and geometric properties were investigated using B3LYP and HF basis sets [].

    Compound Description: These complexes were prepared and their structures were characterized. Antibacterial activity and minimal inhibitory concentration (MIC) were also investigated [].

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

    Compound Description: This compound's crystal structure has been determined and shows various intramolecular and intermolecular interactions [].

(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

    Compound Description: These compounds were synthesized and studied for their stereochemical properties using X-ray structural analysis [].

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate

    Compound Description: This compound's crystal structure has been determined and reveals the presence of intermolecular C–H⋯O hydrogen bonds and weak C—H⋯π interactions [].

1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

    Compound Description: This compound's crystal structure has been determined and reveals an intramolecular N—H⋯O hydrogen bond [].

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate

    Compound Description: This compound's crystal structure has been determined and shows the presence of an intramolecular N—H⋯O hydrogen bond [].

Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]ethylamino}-3-phenylpropanoate

    Compound Description: This compound's crystal structure has been determined and shows the molecule exists in the enamine–keto form [].

Bis{N-[(Z)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]benzylamido-κ2N,O}copper(II)

    Compound Description: This copper complex features two deprotonated 4-[(benzylamino)phenylmethylene]-5-methyl-2-phenylpyrazol-3-one ligands coordinated to the copper ion [].

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole Derivatives

    Compound Description: These compounds were synthesized and evaluated for their antioxidant and antidiabetic activities. Some derivatives exhibited promising results in both assays [].

2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) Aliphatic Acids

    Compound Description: These compounds are synthesized from the isomerization of 1-aminobarbituric acids, offering a new route to access this class of compounds [].

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

    Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional structure and molecular packing [].

    Compound Description: This compound, containing a 4,5-dihydro-[1,2,4]-triazole ring, acts as a substance P antagonist and is potentially useful in treating emesis and inflammatory diseases [].

Properties

Product Name

3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid

IUPAC Name

3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C16H12N2O4/c1-10-14(9-13-6-3-7-22-13)15(19)18(17-10)12-5-2-4-11(8-12)16(20)21/h2-9H,1H3,(H,20,21)/b14-9-

InChI Key

AJVPWHWNMOSOJG-ZROIWOOFSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC=CO2)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CO2)C3=CC=CC(=C3)C(=O)O

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CO2)C3=CC=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.